4-Fluoro-2-(oxetan-3-yloxy)aniline
Overview
Description
“4-Fluoro-2-(oxetan-3-yloxy)aniline” is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol. It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-2-(oxetan-3-yloxy)aniline” consists of a fluorine atom (F) attached to an aniline group, and an oxetane ring attached to the aniline group via an oxygen atom .Scientific Research Applications
Docking and QSAR Studies for Kinase Inhibitors
Docking and quantitative structure–activity relationship (QSAR) studies involving compounds related to 4-Fluoro-2-(oxetan-3-yloxy)aniline, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and others, have been conducted to understand their inhibitory activity against c-Met kinase. These studies help in analyzing molecular features contributing to high inhibitory activity and in predicting biological activities of these compounds (Caballero et al., 2011).
Fluorescence Quenching Studies
Research on boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), in the context of fluorescence quenching by aniline in alcohols, reveals insights into the interaction dynamics and potential applications in sensing or molecular recognition mechanisms (Geethanjali et al., 2015).
Electrochemical Polymerization and Behavior
The electrochemical behavior and polymerization of fluoro-substituted anilines, such as 4-fluoroaniline, have been studied to understand the formation of soluble polymers and their potential applications in materials science (Cihaner & Önal, 2002).
Vibrational Analysis for NLO Materials
Vibrational analysis of compounds like 4-fluoro-3-(trifluoromethyl)aniline explores their potential use in non-linear optical (NLO) materials, offering insights into their structural and electronic properties relevant to optical applications (Revathi et al., 2017).
Directing Group Assisted Catalysis
Research on 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group in Ru(II)-catalyzed ortho-C-H imidation of benzaldehydes highlights its role in facilitating selective chemical transformations, leading to diverse synthesis pathways for organic compounds (Wu et al., 2021).
Metabolism Studies
Investigations into the metabolism of chloro-fluoro-anilines in animals provide valuable data on the metabolic pathways, potential bioactivation, and the formation of metabolites, which are crucial for understanding the environmental and pharmacological implications of such compounds (Baldwin & Hutson, 1980).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-2-(oxetan-3-yloxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGAYEAWVRCLKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(oxetan-3-yloxy)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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